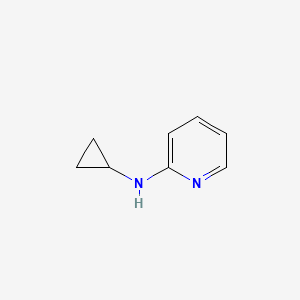

N-cyclopropylpyridin-2-amine

Description

Contextualization of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. nih.gov This fundamental six-membered heteroaromatic ring is a ubiquitous scaffold found in numerous natural products, including vitamins like niacin and pyridoxine, as well as alkaloids such as nicotine. longdom.orghyphadiscovery.comncert.nic.in The presence of the nitrogen atom renders the pyridine ring electron-deficient, which influences its reactivity, making it generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, and less prone to electrophilic substitution than benzene. hyphadiscovery.comvulcanchem.com

The versatility of pyridine and its derivatives makes them pivotal in various chemical applications. They serve as essential solvents and reagents in organic synthesis and are fundamental building blocks for the creation of more complex molecules. nih.govhyphadiscovery.com The pyridine motif is a key pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties. nih.govlongdom.orgncert.nic.in The ability to readily functionalize the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and basicity, which is crucial in drug design and the development of functional materials and catalysts. hyphadiscovery.combldpharm.com The synthesis of pyridine derivatives has been a subject of extensive research, leading to the development of numerous methodologies, from classic condensation reactions to modern metal-catalyzed cross-coupling reactions. longdom.orgbldpharm.com

Significance of Cyclopropyl (B3062369) Moieties in Chemical Scaffolds

The cyclopropyl group, the smallest cycloalkane, is a highly valuable structural motif in medicinal chemistry and drug design. smolecule.comsmolecule.com Its incorporation into molecular scaffolds can significantly influence the parent molecule's pharmacological profile. The unique electronic and conformational properties of the cyclopropyl ring stem from its significant ring strain, which results in shorter and stronger carbon-carbon and carbon-hydrogen bonds with enhanced p-character compared to acyclic alkyl groups. smolecule.com

One of the key advantages of introducing a cyclopropyl group is the enhancement of metabolic stability. hyphadiscovery.comsmolecule.com The high C-H bond dissociation energy makes the cyclopropyl ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to an improved pharmacokinetic profile for drug candidates. For instance, replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can increase metabolic stability. smolecule.com

Furthermore, the rigid and planar nature of the cyclopropyl ring can lock a molecule into a specific, biologically active conformation, potentially increasing its binding affinity and potency towards a biological target. smolecule.com This conformational constraint can also be used to replace double bonds, fixing the geometry and aiding in structure-activity relationship (SAR) studies. smolecule.com The cyclopropyl group can also modulate a molecule's lipophilicity and pKa, further contributing to its utility in optimizing drug-like properties. smolecule.com Consequently, numerous FDA-approved drugs contain a cyclopropyl moiety, highlighting its established role in modern drug discovery. hyphadiscovery.comsmolecule.com

Structural Features and Chemical Relevance of N-Cyclopropylpyridin-2-amine Analogues

This compound combines the key features of both pyridine and cyclopropylamine (B47189), creating a scaffold with significant potential in chemical and pharmaceutical research. The core structure consists of a pyridine ring substituted with a cyclopropylamino group at the 2-position. Analogues of this compound, where substituents are introduced on the pyridine ring or the cyclopropyl group, are of considerable interest.

The chemical relevance of this compound analogues lies primarily in their application as building blocks for more complex molecules, especially in the field of medicinal chemistry. The presence of the cyclopropyl and amine groups offers potential for various biological activities. smolecule.com For instance, the analogue 4-(aminomethyl)-N-cyclopropylpyridin-2-amine incorporates an additional aminomethyl group, which can serve as a point for further chemical modification or interaction with biological targets. bldpharm.comuni.lu

The synthesis of these analogues can be achieved through various organic reactions. Common methods include nucleophilic aromatic substitution, where a halogenated pyridine reacts with cyclopropylamine, or coupling reactions like the Suzuki-Miyaura or Ullmann-Goldberg reactions to introduce the cyclopropyl or amino functionalities. smolecule.comchemrxiv.org The development of efficient synthetic routes to these analogues is crucial for exploring their potential in drug discovery and materials science. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-6-9-8(3-1)10-7-4-5-7/h1-3,6-7H,4-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDYAPALEKLSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes

Direct Amination Approaches

Direct amination methods involve the formation of the crucial C-N bond between the pyridine (B92270) ring and the cyclopropylamine (B47189) moiety. These are among the most common and well-established routes to this class of compounds.

Nucleophilic aromatic substitution (SNAr) provides a fundamental and direct route to N-cyclopropylpyridin-2-amine. This method typically involves the reaction of a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with cyclopropylamine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. However, even without such activation, the reaction can proceed, often requiring elevated temperatures and the use of a base to neutralize the hydrogen halide formed during the reaction.

The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I for SNAr reactions on electron-deficient aromatic rings. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), to facilitate the formation of the Meisenheimer complex intermediate.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Halopyridine | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloropyridine | Cyclopropylamine | K₂CO₃ | DMSO | 120-150 | Moderate |

| 2-Bromopyridine | Cyclopropylamine | NaH | DMF | 100 | Moderate to Good |

Note: The data in this table is representative and compiled from general principles of SNAr reactions on pyridines; specific yields for this compound may vary.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, including the synthesis of N-aryl and N-heteroaryl amines. nih.gov This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl or heteroaryl halides (or triflates) with a wide range of amines, including cyclopropylamine, under relatively mild conditions. researchgate.netmdpi.com

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 2-halopyridine, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired this compound and regenerates the palladium(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

Table 2: Buchwald-Hartwig Amination for the Synthesis of N-Substituted 2-Aminopyridines

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene (B28343) | 80 | 60 youtube.com |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp (B1165662) | NaOtBu | Toluene | 80 | 55-98 mdpi.com |

Note: This table presents examples of Buchwald-Hartwig aminations on pyridines to illustrate the general conditions and yields. dba = dibenzylideneacetone; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; dppp = 1,3-bis(diphenylphosphino)propane (B126693); Xantphos = 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann-Goldberg reaction, represent a classical and cost-effective alternative to palladium-catalyzed methods. mdpi.comgoogle.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts but have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. The reaction generally involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.

A more recent and highly relevant development is the Chan-Lam cyclopropylation, which provides a direct method for the N-cyclopropylation of amines and other nucleophiles using cyclopropylboronic acids or their derivatives. acs.orgresearchgate.netnih.govrsc.orgmdpi.com This copper-catalyzed reaction is tolerant of a wide range of functional groups and can be performed under aerobic conditions. Specifically, the N-cyclopropylation of 2-aminopyridines has been successfully demonstrated using potassium cyclopropyltrifluoroborate (B8364958) in the presence of a copper(II) acetate (B1210297) catalyst and a 1,10-phenanthroline (B135089) ligand. researchgate.netnih.gov

Table 3: Chan-Lam N-Cyclopropylation of 2-Aminopyridines

| Amine Substrate | Cyclopropylating Agent | Catalyst | Ligand | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Aminopyridine (B139424) | Potassium Cyclopropyltrifluoroborate | Cu(OAc)₂ | 1,10-Phenanthroline | O₂ (1 atm) | Toluene | 75 researchgate.net |

Cyclization and Ring Formation Strategies

An alternative to direct amination is the construction of the pyridine ring with the N-cyclopropylamine moiety already incorporated or formed in the cyclization process. These methods often involve the condensation of acyclic precursors. For instance, a plausible route could involve the reaction of a 1,5-dicarbonyl compound or its equivalent, where one of the nitrogen-containing precursors is N-cyclopropylurea or a related derivative, leading to the formation of a dihydropyridine (B1217469) which is subsequently oxidized to the aromatic pyridine.

While specific examples for the direct synthesis of this compound via cyclization are not prevalent in the literature, established pyridine syntheses, such as the Hantzsch pyridine synthesis or modifications thereof, could potentially be adapted for this purpose. organic-chemistry.org Another approach could involve the [4+2] cycloaddition (Diels-Alder) reaction between a suitable diene and a dienophile containing the cyclopropylamine functionality.

Functional Group Interconversions for Cyclopropyl (B3062369) and Amine Introduction

The synthesis of this compound can also be achieved through the strategic interconversion of functional groups on a pre-existing pyridine ring. One such pathway could begin with 2-aminopyridine, which is commercially available. wikipedia.org The amino group can then be alkylated with a cyclopropyl-containing electrophile. For example, reductive amination of cyclopropanecarboxaldehyde (B31225) with 2-aminopyridine would yield the target compound. Alternatively, 2-aminopyridine could be reacted with a cyclopropyl halide or sulfonate, although this can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential N-alkylation of the pyridine ring nitrogen.

Another functional group interconversion strategy could involve starting with a different functional group at the 2-position of the pyridine ring, such as a nitro or cyano group, which is then reduced or transformed into the amine, followed by or preceded by the introduction of the cyclopropyl group.

Advanced Catalytic Syntheses

Recent advancements in catalysis have opened up new avenues for the synthesis of N-substituted amines. These methods often offer improved efficiency, selectivity, and sustainability compared to traditional approaches.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N bonds. acs.org This methodology could potentially be applied to the synthesis of this compound through the generation of a nitrogen-centered radical from cyclopropylamine, which could then add to the pyridine ring.

Flow Chemistry: Continuous flow chemistry offers several advantages for chemical synthesis, including improved safety, scalability, and reaction control. mdpi.com The synthesis of this compound via methods such as nucleophilic aromatic substitution or transition-metal-catalyzed coupling could be adapted to a flow process, potentially leading to higher yields and purity.

Borrowing Hydrogen Catalysis: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and atom-economical approach for the N-alkylation of amines with alcohols. In this process, a catalyst, typically based on a transition metal like ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to complete the cycle. This strategy could be employed by reacting 2-aminopyridine with cyclopropanol (B106826), although the reactivity of cyclopropanol in such systems would need to be considered.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a primary and highly effective method for the synthesis of N-aryl and N-heteroaryl amines, including this compound. This reaction typically involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide. researchgate.netrsc.org The synthesis of this compound would proceed via the reaction of 2-halopyridine (e.g., 2-bromopyridine) with cyclopropylamine in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.net

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the 2-halopyridine, followed by coordination of the cyclopropylamine to the palladium(II) complex. Subsequent deprotonation by the base and reductive elimination yields the desired this compound product and regenerates the active palladium(0) catalyst. researchgate.net This atom-economical approach has become a cornerstone for constructing C-N bonds in complex molecules. rsc.orgnih.gov The versatility of this method allows for the synthesis of a wide array of N-substituted pyridin-2-amines from readily available starting materials. nih.gov

Photoredox Catalysis in this compound Synthesis

Visible-light photoredox catalysis offers a modern and powerful alternative for forging C-N bonds. This methodology utilizes a photocatalyst that, upon excitation by light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under mild conditions. beilstein-journals.org For the synthesis of this compound, this could involve the photo-oxidation of cyclopropylamine to its corresponding amine radical cation. beilstein-journals.org This reactive intermediate could then engage with a pyridine-based radical or an appropriate pyridine precursor.

Research has demonstrated that N-aryl cyclopropylamines can undergo photochemical activation. chemrxiv.org For instance, irradiation of N-aryl cyclopropylamines can trigger an SET event, leading to the formation of a nitrogen-centered radical that initiates subsequent reactions. chemrxiv.org While direct synthesis of this compound using this method is not extensively detailed, the principles underlying photoredox-catalyzed amination of heterocycles are well-established. lboro.ac.uk The reaction can be initiated by photocatalysts such as ruthenium or iridium polypyridyl complexes, which are capable of absorbing visible light to reach an excited state. beilstein-journals.orglboro.ac.uk

N-Heterocyclization via Borrowing Hydrogen Strategy

The "borrowing hydrogen" (BH) or "acceptorless dehydrogenative coupling" (ADC) strategy is a green and atom-efficient catalytic method for forming C-N bonds. springernature.comnih.gov This process involves the temporary removal of hydrogen from a substrate (typically an alcohol) to generate a reactive carbonyl intermediate in situ. dntb.gov.ua This intermediate then reacts with a nucleophile, such as an amine, followed by the return of the "borrowed" hydrogen to complete the transformation, with water being the primary byproduct. springernature.com

For the synthesis of this compound, a plausible borrowing hydrogen route would involve the reaction of 2-aminopyridine with cyclopropanol. A transition metal catalyst, often based on ruthenium or iridium, would first dehydrogenate cyclopropanol to form cyclopropanone (B1606653). digitellinc.com 2-aminopyridine would then undergo condensation with the in-situ generated cyclopropanone to form an imine intermediate. Finally, the catalyst, which had stored the hydrogen as a metal hydride, would reduce the imine to afford the final this compound product. nih.govdntb.gov.ua This methodology avoids the need for pre-functionalized substrates and stoichiometric reagents, aligning with the principles of sustainable chemistry. digitellinc.com

Optimization of Reaction Conditions

The success and efficiency of synthesizing this compound are critically dependent on the careful optimization of reaction conditions. Factors such as temperature, solvent, catalyst, ligand, and base play pivotal roles in determining the reaction yield, rate, and purity of the final product.

Influence of Temperature and Solvent Systems

In transition metal-catalyzed reactions like the Buchwald-Hartwig amination, temperature and solvent choice are crucial. Aromatic solvents such as toluene or xylene are commonly employed, often at reflux temperatures, to ensure sufficient solubility of reagents and to promote the catalytic cycle. nih.govmdpi.com For instance, the synthesis of analogous N-arylpyrimidin-2-amines has been successfully achieved in refluxing toluene. nih.govnih.gov The choice of solvent can also influence catalyst stability and activity. Polar aprotic solvents like DMF or dioxane are also used, depending on the specific substrates and catalytic system. mdpi.com The temperature must be high enough to overcome the activation barriers for the oxidative addition and reductive elimination steps but not so high as to cause catalyst decomposition or unwanted side reactions.

| Solvent | Temperature (°C) | Typical Outcome | Reference |

|---|---|---|---|

| Toluene | Reflux (~110°C) | Good to excellent yields for Buchwald-Hartwig amination. | nih.govnih.gov |

| Dioxane | 80-100°C | Commonly used, effective for various coupling partners. | General knowledge |

| DMF | 130°C | Used for less reactive substrates, requires higher temperatures. | mdpi.com |

Catalyst and Ligand Selection

The selection of the catalyst and its associated ligand is arguably the most critical factor in a successful cross-coupling reaction. Palladium-based catalysts are the most common choice for C-N bond formation. mdpi.com Dichlorobis(triphenylphosphine)palladium(II) is a frequently used precursor. nih.govmdpi.com However, the ligand's structure is paramount in dictating the catalyst's efficacy. Bulky, electron-rich phosphine ligands are known to facilitate the reductive elimination step, which is often rate-limiting.

For the synthesis of related N-arylpyrimidin-2-amines, studies have shown that the choice of ligand dramatically impacts the reaction yield. For example, replacing a less bulky ligand like 1,3-bis(diphenylphosphino)propane (dppp) with a more sterically hindered and wide bite-angle ligand like Xantphos can lead to a significant improvement in reaction rate and yield. nih.gov This highlights the importance of ligand screening in optimizing the synthesis of this compound.

| Catalyst Precursor | Ligand | Observed Yield (%) | Reference |

|---|---|---|---|

| Pd₂(dba)₃ | dppp | Low / Impractical | nih.gov |

| PdCl₂(PPh₃)₂ | dppp | ~5% | nih.gov |

| PdCl₂(PPh₃)₂ | Xantphos | 56% | nih.gov |

Base Effects on Reaction Outcomes

The base plays a crucial role in the catalytic cycle of Buchwald-Hartwig amination by facilitating the deprotonation of the amine, which allows it to coordinate to the metal center. The strength and nature of the base can significantly affect the reaction outcome. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a highly effective base for these transformations, promoting high yields. nih.govnih.gov Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be used, sometimes in combination with a mixed solvent system including water, but may require higher temperatures or longer reaction times. mdpi.com The choice of base must be compatible with the functional groups present in the starting materials to avoid side reactions.

| Base | Strength | Typical Application | Reference |

|---|---|---|---|

| Sodium tert-butoxide (NaOtBu) | Strong | Highly effective for a broad range of substrates, leading to high yields. | nih.govnih.gov |

| Potassium carbonate (K₂CO₃) | Moderate | Often used for more sensitive substrates or in specific solvent systems. | mdpi.com |

| Cesium carbonate (Cs₂CO₃) | Moderate | Effective, particularly with sterically hindered substrates. | General knowledge |

Chemical Reactivity and Transformation Mechanisms

Electrophilic Reactions

The pyridine (B92270) ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen atom. This effect deactivates the ring, particularly at the positions ortho (2, 6) and para (4) to the nitrogen. However, the N-cyclopropylamino group at the C-2 position is an activating group and directs electrophiles to the ortho (position 3) and para (position 5) positions. The outcome of an electrophilic substitution reaction is therefore a balance between these opposing electronic effects.

Research has shown that electrophilic substitution on the N-cyclopropylpyridin-2-amine core is feasible, leading to functionalization at the 3- and 5-positions. For instance, the synthesis of 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine demonstrates that both nitration and bromination of the ring can be achieved. The nitration occurs at the C-3 position, and the bromination occurs at the C-5 position, indicating that both sites are susceptible to electrophilic attack. In related 2-aminopyridine (B139424) systems, nitration has also been observed to yield the 5-nitro product, highlighting the directing influence of the amino substituent.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com For pyridine, the deactivating effect of the nitrogen atom means that forcing conditions may be required for these reactions to proceed. libretexts.org

Table 1: Examples of Electrophilic Aromatic Substitution

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| This compound | Bromination followed by Nitration | 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine |

Note: The table provides a conceptual example based on the synthesis of the specified product.

The reaction of secondary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is a standard method for the formation of N-nitrosamines. chemistrysteps.commsu.edu As a secondary amine, this compound is expected to react with the electrophilic nitrosonium ion (NO⁺) to yield N-cyclopropyl-N-nitrosopyridin-2-amine. libretexts.orgyoutube.com The mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the nitrosonium ion, followed by deprotonation to give the stable N-nitrosamine product. chemistrysteps.com

However, studies on analogous N-cyclopropyl-N-alkylanilines reveal a more complex reaction pathway. researchgate.net In these systems, reaction with nitrous acid results in the selective cleavage of the cyclopropyl (B3062369) group from the nitrogen atom, producing an N-alkyl-N-nitrosoaniline rather than the expected N-cyclopropyl-N-nitrosoaniline. researchgate.net This transformation is proposed to proceed through an amine radical cation intermediate. Following the initial formation of this radical cation, the strained cyclopropyl ring opens rapidly to form an iminium ion with a carbon-centered radical, which then reacts further to yield the final products. researchgate.net Given these findings, it is plausible that this compound could undergo a similar N-cyclopropyl bond cleavage under nitrosating conditions, representing a significant deviation from the classic N-nitrosation reaction observed for other secondary amines.

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it nucleophilic and susceptible to reaction with alkylating agents. This N-alkylation reaction, typically carried out with alkyl halides (R-X) in the presence of a base, results in the formation of a tertiary amine. smolecule.comsmolecule.comambeed.com The reaction is a standard nucleophilic substitution, where the amine nitrogen displaces the halide leaving group from the alkylating agent. savemyexams.com

A common challenge in this reaction is controlling the extent of alkylation, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. ncert.nic.in The use of specific catalysts, such as a mixture of aluminum oxide and potassium (Al₂O₃–OK), has been shown to promote selective liquid-phase N-alkylation of amines at room temperature. researchgate.net

Table 2: General Reaction for N-Alkylation

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | N-alkyl-N-cyclopropylpyridin-2-amine | smolecule.comsmolecule.comambeed.com |

The amine nitrogen of this compound can readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. smolecule.comsmolecule.com This reaction yields the corresponding N,N-disubstituted amide, specifically an N-acyl-N-cyclopropylpyridin-2-amine. Acylation is often employed in organic synthesis as a strategy to protect the amino group during subsequent reactions. mdpi.com

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, this is followed by the elimination of a chloride ion to form the stable amide product. The reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl generated. mdpi.com

Table 3: General Reaction for N-Acylation

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N) | N-acyl-N-cyclopropylpyridin-2-amine | smolecule.comsmolecule.commdpi.com |

Direct nucleophilic displacement of the N-cyclopropylamino group from the pyridine ring is generally not a facile process. The amino group is a very poor leaving group, and such transformations would require its conversion into a more reactive species, a process that is well-established for primary amines via diazotization but is not directly applicable to secondary amines. msu.edu

However, transformations involving the cleavage of the bonds to the amine nitrogen are known. As discussed in the context of reactions with nitrous acid (Section 3.1.2), the N-cyclopropyl bond is susceptible to cleavage under specific oxidative conditions. researchgate.net This reaction, while not a substitution at the ring carbon, is a significant transformation of the amine moiety. The selective cleavage of the cyclopropyl group, driven by the relief of ring strain in a radical cation intermediate, represents a unique aspect of the reactivity of this compound, distinguishing it from N-alkyl-2-aminopyridines that lack the strained ring. researchgate.net

Oxidation Reactions

The oxidation of this compound primarily involves the nitrogen atoms within its structure. The pyridine ring nitrogen and the exocyclic amino nitrogen present different reactivities towards oxidizing agents.

Formation of N-Oxides

The formation of N-oxides from nitrogen-containing heterocycles is a significant transformation in synthetic chemistry, often modulating the electronic properties and reactivity of the parent molecule. nih.govnih.gov In the case of this compound, oxidation can theoretically occur at either the endocyclic pyridine nitrogen or the exocyclic secondary amine. However, the selective oxidation of the pyridine nitrogen to form this compound N-oxide is the more synthetically valuable and commonly explored pathway.

The nitrogen of the pyridine ring is generally less basic and nucleophilic than a typical aliphatic secondary amine. This difference in reactivity can be exploited to achieve selective oxidation. A common strategy involves the in situ protonation of the more basic exocyclic amine with a Brønsted acid. nih.gov This protection renders the cyclopropylamino group less susceptible to electrophilic attack by the oxidant, thereby directing the oxidation to the pyridine nitrogen. nih.gov

Various oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with acids like acetic acid or with catalysts. researchgate.netbhu.ac.in More potent peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), are also highly effective for the N-oxidation of heteroaromatics. nih.govrsc.org The choice of oxidant and reaction conditions is crucial to prevent side reactions and ensure high yields of the desired N-oxide. nih.gov For fused heterocyclic systems, which can have reduced nitrogen reactivity, stronger oxidizing systems like trifluoroacetic anhydride (B1165640) (TFAA) with hydrogen peroxide may be necessary. rsc.org

The resulting Pyridine-N-oxide is more reactive towards electrophilic aromatic substitution than pyridine itself because the oxygen atom can donate electron density into the ring via resonance. bhu.ac.in This activation allows for the introduction of electrophiles at the C-4 and C-2 positions, which can be followed by deoxygenation to yield substituted pyridine derivatives. bhu.ac.in

Table 1: General Conditions for Selective N-Oxidation of Amine-Containing Heterocycles

| Oxidant System | Additive/Catalyst | Key Features | Source(s) |

| Hydrogen Peroxide (H₂O₂) | Brønsted Acid (e.g., HBF₄·OEt₂) | Selective for heteroaromatic N over aliphatic amines. | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Flavin Catalyst | Mild, effective for aliphatic tertiary amines, environmentally friendly. | researchgate.net |

| meta-Chloroperoxybenzoic acid (mCPBA) | None | Highly effective, but may react with other functional groups. | nih.govrsc.org |

| Trifluoroacetic anhydride (TFAA) / H₂O₂ | None | Strong oxidant system for less reactive fused heterocycles. | rsc.org |

| Molecular Oxygen (O₂) | Ruthenium Trichloride (RuCl₃) | Efficient oxidation of tertiary nitrogen compounds. | researchgate.net |

Reduction Reactions

Reduction of this compound can target the aromatic pyridine ring, leading to the formation of saturated heterocyclic systems.

Catalytic Hydrogenation for Amine Derivatives

Catalytic hydrogenation is a powerful method for the reduction of N-heteroaromatic compounds to their saturated counterparts. For this compound, this process involves the reduction of the pyridine ring to a piperidine (B6355638) ring, yielding N-cyclopropylpiperidin-2-amine. This transformation requires the selection of appropriate catalysts and reaction conditions to achieve high selectivity and yield while preserving the cyclopropylamine (B47189) moiety.

Heterogeneous catalysts are commonly employed for this purpose. Catalysts based on noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon are effective. nih.gov Nickel-based catalysts, sometimes doped with other elements, have also been developed as efficient and cost-effective alternatives for the hydrogenation of nitriles and amines. cjcatal.com The choice of catalyst can influence the stereochemistry of the product if chiral centers are formed.

The reaction is typically carried out under a hydrogen gas (H₂) atmosphere, with pressures ranging from several bars to over 100 atm, depending on the substrate's resistance to reduction. cjcatal.comu-tokyo.ac.jp The temperature is also a critical parameter, with reactions often heated to enhance the rate of hydrogenation. nih.govcjcatal.com Bimetallic catalysts, such as those combining a Group 8-10 metal with a Group 6 or 7 metal, have shown extremely potent reducing abilities for amides and may have applicability to related structures. u-tokyo.ac.jp In some cases, additives may be used to improve the reaction's efficiency or selectivity. u-tokyo.ac.jp

It is crucial to control the reaction conditions to avoid over-reduction or cleavage of the N-cyclopropyl bond, although this bond is generally stable under typical hydrogenation conditions. The resulting N-cyclopropylpiperidin-2-amine is a valuable building block, incorporating a saturated heterocyclic scaffold.

Table 2: Catalytic Systems for Hydrogenation of N-Containing Compounds

| Catalyst System | Hydrogen Source | Typical Conditions | Applicable To | Source(s) |

| Pd/C, Pt/C, Rh/C | H₂ gas | Elevated pressure and temperature | N-Heterocycles | nih.gov |

| Ni-OPD@ZrO₂ (Nitrogen-doped Nickel) | H₂ gas | 5-50 bar H₂, 80-140 °C | Nitriles, Amines | cjcatal.com |

| Pd₃Au₁/CNT | H₂ gas | Optimized temperatures | N- and O-containing heterocycles | nih.gov |

| [Ru(η³-C₃H₅)(Ph₂P(CH₂)₂NH₂)₂]BF₄ / BH₄⁻ | H₂ gas | Base-free conditions | Amides (C-N cleavage) | rsc.org |

Elimination Reactions

Elimination reactions provide a route to unsaturation, though their application to a molecule like this compound follows a classical pathway that first requires modification of the amine.

Hofmann Elimination and Regioselectivity

The Hofmann elimination is a multi-step process that converts an amine into an alkene. byjus.com For this compound, this reaction is not directly applicable as it requires a quaternary ammonium salt as the leaving group. chemistrysteps.com The process would theoretically proceed as follows:

Exhaustive Methylation: The secondary nitrogen of the N-cyclopropylamino group would be treated with an excess of an alkylating agent, typically methyl iodide (CH₃I). chemistrysteps.comorganicchemistrytutor.com This step, known as exhaustive methylation, converts the secondary amine into a quaternary ammonium iodide salt. The pyridine nitrogen is generally not alkylated under these conditions.

Anion Exchange: The resulting iodide salt is then treated with silver oxide (Ag₂O) and water. byjus.com This step replaces the iodide anion with a hydroxide (B78521) anion, forming a quaternary ammonium hydroxide, which is a strong base. chemistrysteps.com

Elimination: Upon heating (typically 100-200 °C), the hydroxide ion acts as a base to abstract a beta-hydrogen, initiating an E2 elimination. libretexts.org The leaving group is the neutral tertiary amine.

The regioselectivity of the Hofmann elimination is a key feature. The reaction preferentially forms the less substituted alkene , a principle known as the Hofmann rule . byjus.comnumberanalytics.com This is in contrast to the Zaitsev rule, which predicts the formation of the more substituted alkene. numberanalytics.com The preference for the Hofmann product is attributed to the steric bulk of the large quaternary ammonium leaving group, which directs the base to abstract the most sterically accessible beta-hydrogen. chemistrysteps.comorganicchemistrytutor.com

In the context of the N-cyclopropyl-N,N-dimethyl-N-(pyridin-2-yl)ammonium hydroxide intermediate, elimination would involve abstraction of a beta-hydrogen from either one of the N-methyl groups or the N-cyclopropyl group. Since the methyl groups lack beta-hydrogens, the elimination must occur on the cyclopropyl ring, leading to ring-opening and the formation of an alkene. The specific structure of the resulting alkene would depend on which C-H bond in the cyclopropyl ring is broken.

Cross-Coupling and C-H Functionalization

Modern synthetic methods offer powerful tools for modifying the this compound scaffold through the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental to modern organic synthesis. sigmaaldrich.com While this compound is often the product of a C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination), a halogenated version of this compound, such as 5-bromo-N-cyclopropylpyridin-2-amine, can serve as a substrate for further functionalization. The pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with other amines to introduce a second amino group.

The efficiency of these reactions depends on the choice of palladium precatalyst, ligand, base, and solvent. sigmaaldrich.comuwindsor.ca The 2-amino group can influence the reactivity of the pyridine ring, and its coordinating ability can sometimes affect the catalyst's activity. uni-regensburg.de

C-H functionalization represents a state-of-the-art strategy for molecular synthesis, allowing for the direct conversion of C-H bonds into new functional groups, which enhances step economy. sigmaaldrich.cn The amino group in this compound can act as a directing group, facilitating the regioselective functionalization of specific C-H bonds on the pyridine ring. dmaiti.com Palladium catalysis is often used to achieve remote C-H functionalization of aminopyrimidines and related heterocycles. rsc.org For a 2-aminopyridine scaffold, this strategy has been used to achieve arylation and olefination at the C5-position. rsc.org This approach avoids the need for pre-functionalized starting materials (like halo-pyridines) and allows for direct modification of the heterocycle, providing a streamlined route to more complex derivatives. sigmaaldrich.cnnih.gov

Table 3: Potential Functionalization Reactions

| Reaction Type | Reagents | Potential Product Type | Key Principle | Source(s) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyridine | C-C bond formation at a halogenated site. | uwindsor.ca |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkene-substituted pyridine | C-C bond formation at a halogenated site. | uwindsor.ca |

| C-H Arylation | Aryl halide, Pd catalyst | Aryl-substituted pyridine | Directing group-assisted C-H activation. | dmaiti.comrsc.org |

| C-H Olefination | Alkene, Pd catalyst | Alkene-substituted pyridine | Directing group-assisted C-H activation. | rsc.org |

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the selective functionalization of C-H bonds in molecules like this compound. The amine directing group plays a crucial role in positioning the palladium catalyst near specific C-H bonds, thereby controlling the regioselectivity of the reaction. For N-substituted 2-aminopyridines and related heterocycles, this directed approach can facilitate functionalization at the otherwise less reactive C5 position. rsc.org

The transformations are generally proposed to proceed through one of two primary catalytic cycles: a Pd(II)/Pd(IV) cycle or a Pd(0)/Pd(II) cycle. rsc.org

Pd(II)/Pd(IV) Cycle: This pathway is often invoked for oxidative C-H functionalization reactions, such as arylation or olefination. The cycle typically begins with the coordination of the substrate to a Pd(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a cyclopalladated intermediate. nih.gov This intermediate is then oxidized by an external oxidant to a Pd(IV) species. The final step is a C-X bond-forming reductive elimination (where X is the new functional group), which releases the product and regenerates the Pd(II) catalyst. nih.gov

Pd(0)/Pd(II) Cycle: This cycle is common in cross-coupling reactions. It starts with the oxidative addition of a Pd(0) catalyst to an organohalide (or pseudohalide). snnu.edu.cn The resulting Pd(II) species then undergoes a C-H activation step via CMD with the this compound substrate. Subsequent reductive elimination forms the C-C bond, yielding the functionalized product and regenerating the Pd(0) catalyst. rsc.orgsnnu.edu.cn

Research on related N-(alkyl)pyrimidin-2-amine cores has demonstrated that this strategy is highly effective for C5-arylation and olefination (alkenylation) with excellent regioselectivity. rsc.org The use of specific ligands and additives is often critical to modulate the reactivity and stability of the palladium catalyst. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C5-Olefination of a 2-Aminopyridine Derivative

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Source of active Palladium species. |

| Ligand | 1,10-Phenanthroline (B135089) | Weakens catalyst-nitrogen coordination, promoting remote C-H activation. beilstein-journals.org |

| Substrates | This compound, Alkene | Reactants for C-C bond formation. |

| Oxidant | Ag₂CO₃ or Benzoquinone | Regenerates the active Pd(II) catalyst in oxidative cycles. |

| Solvent | Toluene (B28343) or Dioxane | Provides the reaction medium, often at elevated temperatures. |

| Temperature | 80-120 °C | Provides energy to overcome activation barriers for C-H cleavage. |

Copper-Catalyzed C-H Functionalization

Copper catalysis has emerged as an attractive alternative to palladium-based systems due to copper's lower cost, lower toxicity, and high abundance. nih.govrsc.org Copper-catalyzed C-H functionalization reactions provide powerful methods for constructing C-C, C-N, and C-O bonds. researchgate.net For substrates like this compound, the 2-amino group can act as a directing group to facilitate C-H activation.

The mechanisms of copper-catalyzed C-H functionalization are diverse and still a subject of intensive study. They often involve single electron transfer (SET) processes and high-valent copper intermediates, such as Cu(II) and Cu(III). A plausible pathway for the functionalization of N-heterocycles can involve the following steps:

Initial Coordination: A Cu(I) or Cu(II) catalyst coordinates to the nitrogen atom of the pyridine ring and/or the directing amino group.

C-H Cleavage: The C-H bond is cleaved, which can occur through various mechanisms, including concerted metalation-deprotonation or via a radical pathway initiated by an oxidant. This step often leads to the formation of an organocopper(III) intermediate. nih.gov

Reductive Elimination/Oxidative Coupling: The organocopper(III) species can then undergo reductive elimination with a coupling partner (e.g., an amine, alcohol, or boronic acid) to form the new bond and a Cu(I) species. The Cu(I) is then re-oxidized to complete the catalytic cycle.

Late-stage C(sp³)–H functionalization of nitrogen heterocycles has been demonstrated using copper catalysis, showcasing its utility in modifying complex molecules under mild conditions. nih.gov These reactions often proceed via the formation of an intermediate hemiaminal, which can then be functionalized with a variety of nucleophiles. nih.gov

Table 2: General Components for a Copper-Catalyzed C-H Functionalization Reaction

| Component | Example | Function |

|---|---|---|

| Copper Source | CuI, Cu(OAc)₂, Cu(OTf)₂ | Precursor to the active catalytic species. researchgate.net |

| Ligand | Phenanthroline, Bipyridine derivatives | Stabilizes the copper center and modulates its reactivity. |

| Oxidant | Peroxides, O₂ (air), K₂S₂O₈ | Facilitates the C-H activation step and regenerates the active catalyst. nih.gov |

| Base | K₂CO₃, t-BuOK | Often required to facilitate the deprotonation step in the C-H activation process. researchgate.net |

| Coupling Partner | Alkenes, Alkynes, Aryl Halides, Alcohols | Source of the new functional group to be installed. |

Mechanistic Pathways of Remote Alkenylation

Remote C-H alkenylation of pyridine derivatives is a significant challenge because the strong coordinating ability of the pyridine nitrogen typically directs metal catalysts to the ortho (C2/C6) positions. nih.govchemrxiv.org Achieving functionalization at more distant sites such as C3, C4, or C5 requires strategies to override this intrinsic reactivity.

One successful approach involves weakening the coordination between the catalyst and the pyridyl nitrogen. This can be accomplished by using bidentate ligands, such as 1,10-phenanthroline, with a palladium catalyst. The ligand occupies coordination sites on the metal, and through a trans-effect, it labilizes the bond to the pyridine nitrogen, allowing the catalyst to access more remote C-H bonds. beilstein-journals.org

Another powerful strategy is the use of a directing template. A long-chain template containing a coordinating group can be attached to the molecule, which then physically positions the metal catalyst over a remote C-H bond, leading to selective functionalization. scielo.br

The mechanistic pathway for palladium-catalyzed remote alkenylation generally follows these key steps:

Directed C-H Activation: The catalyst, guided by the directing group or influenced by specific ligands, selectively cleaves a remote C-H bond (e.g., at C5) via a concerted metalation-deprotonation (CMD) mechanism. This forms a large ring palladacycle intermediate.

Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center of the palladacycle. This is followed by migratory insertion of the alkene into the Pd-C bond. This step typically determines the regioselectivity of the addition.

β-Hydride Elimination: A hydrogen atom from the newly formed alkyl chain is eliminated, which forms the final C=C double bond of the product and a palladium-hydride species.

Catalyst Regeneration: The active Pd(II) catalyst is regenerated from the palladium-hydride species in the presence of an oxidant, which also protonates the hydride to close the catalytic cycle.

Recent advances have also explored the use of heterobimetallic catalysts, such as a Ni-Al system, which can override the conventional site-selectivity of pyridine functionalization and enable C3-alkenylation without the need for an external oxidant. nih.gov

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The molecular formula for N-cyclopropylpyridin-2-amine is C₈H₁₀N₂. The calculated exact mass for the neutral molecule is 134.0844 Da. In typical ESI-HRMS analysis, the compound would be observed as its protonated form, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would confirm the elemental composition, distinguishing it from other possible formulas with the same nominal mass.

Table 4: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₈H₁₀N₂ | 134.0844 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques probe the vibrational and electronic properties of the molecule, respectively, confirming the presence of key functional groups and conjugated systems.

Infrared (IR) Spectroscopy : The IR spectrum provides evidence for the specific functional groups present in the molecule. Experimental data shows characteristic absorption bands for this compound. uark.edu A sharp band observed at 3242 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The bands at 1615 and 1581 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine (B92270) ring. The band at 1446 cm⁻¹ can be attributed to C-H bending vibrations.

Table 5: Experimental IR Absorption Bands for this compound uark.edu

| Observed Frequency (cm⁻¹) | Assignment |

|---|---|

| 3242 | N-H Stretch (Secondary Amine) |

| 1615 | Aromatic Ring Stretch (C=C/C=N) |

| 1581 | Aromatic Ring Stretch (C=C/C=N) |

| 1446 | C-H Bending |

| 1290 | C-N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound is dominated by the 2-aminopyridine (B139424) chromophore. This system typically displays two main absorption bands corresponding to π → π* electronic transitions within the aromatic ring. The presence of the electron-donating cyclopropylamino group is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted pyridine. A weaker n → π* transition, involving the lone pair of electrons on the pyridine nitrogen, may also be observed at a longer wavelength.

X-ray Crystallography

Determination of Molecular and Crystal Structures

Analysis of related crystal structures reveals key features of the this compound framework. The pyridin-2-amine portion is typically planar, a characteristic of many 2-aminopyridine derivatives. The nitrogen atom of the pyridine ring and the exocyclic amino nitrogen are sp² hybridized, contributing to the planarity and electronic delocalization within this fragment.

Computational studies can offer predictions of molecular geometry in the absence of experimental crystal structures. Density Functional Theory (DFT) calculations are a powerful tool for optimizing molecular structures and predicting spectroscopic properties. Such theoretical approaches suggest a likely conformation where the cyclopropyl (B3062369) group is oriented to minimize steric hindrance with the pyridine ring.

Elucidation of Stereochemistry and Absolute Configuration

The this compound molecule itself is not chiral. However, the introduction of stereocenters, for example by substitution on the cyclopropyl ring or the pyridine ring, would lead to chiral derivatives. The determination of the absolute configuration of such chiral molecules is crucial for understanding their biological activity and chemical reactivity.

X-ray crystallography is a definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained and the molecule contains an atom with significant anomalous scattering (often a heavier atom). For chiral cyclopropylamine (B47189) derivatives, this technique has been successfully applied to elucidate their three-dimensional arrangement.

In cases where obtaining a suitable crystal for X-ray analysis is challenging, other techniques can be employed. For instance, the formation of diastereomeric derivatives with a chiral auxiliary of known absolute configuration allows for the determination of the unknown configuration by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Studies of Coordination Complexes and Supramolecular Assemblies

The this compound ligand possesses two potential coordination sites for metal ions: the pyridine ring nitrogen and the exocyclic amino nitrogen. This bidentate chelation capability makes it an interesting ligand for the formation of coordination complexes. The geometry of the resulting metal complexes is influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Furthermore, the hydrogen bonding capabilities of the amino group and the aromatic nature of the pyridine ring allow this compound and its derivatives to participate in the formation of supramolecular assemblies. These are organized structures of molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The specific arrangement of molecules in these assemblies can be elucidated through single-crystal X-ray diffraction.

Other Spectroscopic Methods (e.g., EPR, Mössbauer Spectroscopy for Metal Complexes)

While X-ray crystallography provides static structural information of crystalline solids, other spectroscopic techniques are essential for probing the electronic structure and properties of molecules, particularly paramagnetic metal complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is applicable to systems with unpaired electrons, such as complexes of transition metals like copper(II) or high-spin iron(III). For a hypothetical copper(II) complex of this compound, the EPR spectrum would provide information about the geometry of the copper center and the nature of the copper-ligand bonding. The g-tensor and hyperfine coupling constants are sensitive parameters that reflect the electronic environment of the unpaired electron.

Mössbauer Spectroscopy: This technique is specific to certain isotopes, most notably ⁵⁷Fe, and is highly sensitive to the oxidation state, spin state, and coordination environment of iron atoms. In a hypothetical iron complex with this compound, Mössbauer spectroscopy could definitively determine if the iron is in the Fe(II) or Fe(III) oxidation state and whether it is in a high-spin or low-spin configuration. The isomer shift and quadrupole splitting parameters are characteristic of the electronic structure at the iron nucleus.

While no specific EPR or Mössbauer studies on complexes of this compound were found in the surveyed literature, the principles of these techniques are broadly applicable to its potential metal complexes, providing valuable electronic structure information that complements the structural data from X-ray crystallography.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying electronic structures and reaction energetics. For a molecule like N-cyclopropylpyridin-2-amine, DFT calculations can elucidate various aspects of its reactivity and properties.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as its synthesis via C-N cross-coupling or its participation in further chemical transformations, DFT can be employed to model the step-by-step mechanism.

By calculating the energies of various proposed intermediates and transition states, the most energetically favorable reaction pathway can be determined. For instance, in a hypothetical palladium-catalyzed amination reaction to form this compound, DFT could be used to investigate the energies of the oxidative addition, reductive elimination, and intermediate complexes. The transition state, the highest energy point along the reaction coordinate, is located and its geometry and vibrational frequencies are calculated. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Table 1: Hypothetical DFT-Calculated Energies for a C-N Coupling Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants (2-chloropyridine + cyclopropylamine (B47189) + Catalyst) | 0.0 |

| Oxidative Addition Transition State | +18.5 |

| Palladium-Amine Complex (Intermediate) | -5.2 |

| Reductive Elimination Transition State | +25.1 |

| Products (this compound + Catalyst) | -15.8 |

Note: This table presents illustrative data based on typical values for similar cross-coupling reactions.

The reactivity of this compound is governed by a combination of steric and electronic factors, which can be quantitatively assessed using DFT. The cyclopropyl (B3062369) group, with its unique electronic properties and steric bulk, and the pyridine (B92270) ring, an electron-withdrawing heterocycle, both play significant roles.

DFT can be used to calculate various electronic descriptors, such as atomic charges (e.g., Mulliken, NBO), frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These calculations can reveal the nucleophilicity of the amine nitrogen and the electrophilicity of the pyridine ring carbons, providing insights into how the molecule will interact with other reagents.

DFT calculations have become an invaluable tool for the prediction of spectroscopic data, particularly NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its NMR spectrum can be simulated. This is particularly useful for confirming the structure of newly synthesized compounds or for distinguishing between different isomers.

The accuracy of these predictions depends on the chosen functional and basis set. By comparing the calculated chemical shifts with experimental data for related compounds, a reliable computational protocol can be established. These predictions can aid in the assignment of complex spectra and provide a deeper understanding of the electronic environment of each atom in the molecule.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| Pyridine C2 | 158.2 | 157.9 | - | - |

| Pyridine C3 | 108.5 | 108.3 | 6.55 | 6.52 |

| Pyridine C4 | 138.0 | 137.8 | 7.40 | 7.38 |

| Pyridine C5 | 112.1 | 111.9 | 6.70 | 6.68 |

| Pyridine C6 | 148.3 | 148.1 | 8.10 | 8.08 |

| Cyclopropyl CH | 25.4 | 25.1 | 2.60 | 2.58 |

| Cyclopropyl CH₂ | 6.8 | 6.5 | 0.85 | 0.82 |

| Cyclopropyl CH₂' | 6.8 | 6.5 | 0.60 | 0.57 |

Note: This table contains illustrative data. Actual experimental values may vary. Predicted values are typically calculated relative to a standard (e.g., TMS).

In Silico Modeling for Chemical Interactions (e.g., ligand-catalyst interactions)

In silico modeling, which encompasses a range of computational techniques including molecular docking and molecular dynamics, is crucial for understanding how this compound interacts with other molecules, particularly in the context of catalysis. When this compound or its derivatives are used as ligands in transition metal catalysis, these models can predict the preferred binding modes and geometries of the resulting metal complexes.

Molecular docking simulations can be used to predict the binding affinity and orientation of the ligand to a metal center. These studies provide insights into the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, that stabilize the ligand-catalyst complex. Molecular dynamics simulations can then be employed to study the dynamic behavior of the complex over time, providing a more realistic picture of its stability and conformational flexibility in solution.

Kinetic Isotope Effect (KIE) Studies in Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool for probing reaction mechanisms. It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope at the same position. By computationally modeling the vibrational frequencies of the reactants and transition states for both the isotopically labeled and unlabeled this compound, the KIE can be predicted.

For example, if a C-H bond on the cyclopropyl ring is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium (B1214612) would lead to a significant primary KIE (kH/kD > 1). DFT calculations can predict the magnitude of this effect. A large predicted KIE would support a mechanism where this C-H bond cleavage is mechanistically significant. Conversely, a KIE near unity would suggest that this bond is not broken in the rate-determining step.

Ligand Design and Catalyst Optimization through Computational Approaches

Computational chemistry plays a pivotal role in the rational design of new ligands and the optimization of catalysts. Starting with the this compound scaffold, computational methods can be used to systematically modify its structure and predict the effect of these modifications on catalytic activity and selectivity.

By introducing different substituents on the pyridine ring or modifying the cyclopropyl group, libraries of virtual ligands can be created. The steric and electronic properties of these virtual ligands can be calculated using DFT. Subsequently, their interaction with a metal center can be modeled to predict the performance of the resulting catalysts in a specific reaction. This in silico screening allows for the identification of promising new ligand candidates for experimental synthesis and testing, thereby accelerating the catalyst development process. For instance, modifying the electronic properties of the pyridine ring can tune the electron-donating ability of the ligand, which in turn can influence the reactivity of the metal center in a catalytic cycle. nih.gov

Research on Derivatives and Analogues of N Cyclopropylpyridin 2 Amine

Structure-Reactivity Relationships in Substituted Pyridinamines

The reactivity of pyridinamines is intricately linked to their structure, with substituents on both the pyridine (B92270) ring and the amino group playing crucial roles. These relationships govern not only the chemical behavior of the molecule but also the feasibility of its synthesis.

The synthesis of substituted 2-aminopyridines, including N-cyclopropyl derivatives, can be approached through various methods, with the choice of strategy often dictated by the nature and position of the substituents. One common approach involves the substitution of a leaving group (such as a halogen) at the 2-position of the pyridine ring with an amine. nih.gov Modern cross-coupling methods, such as the Buchwald-Hartwig amination, have also proven effective, although the Lewis basicity of the pyridine nitrogen can sometimes interfere with transition-metal catalysts. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to highly substituted 2-aminopyridine (B139424) derivatives. For instance, a one-pot reaction involving enaminones, malononitrile, and a primary amine (such as cyclopropylamine) can yield 2-amino-3-cyanopyridine structures under solvent-free conditions. nih.gov The accessibility of the final product is influenced by the steric and electronic properties of the starting materials. Bulky substituents on either the enaminone or the amine can hinder the reaction, while electron-withdrawing or -donating groups can affect the reactivity of the intermediates. nih.gov

The table below illustrates the scope of a multicomponent reaction for synthesizing various 2-aminopyridine derivatives, highlighting how different amine substituents influence product yields.

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | 2-(benzylamino)-4-phenyl-6-(thiophen-2-yl)nicotinonitrile | 92 |

| 2 | Cyclohexylamine | 2-(cyclohexylamino)-4-phenyl-6-(thiophen-2-yl)nicotinonitrile | 95 |

| 3 | Propargylamine | 4-phenyl-2-(prop-2-yn-1-ylamino)-6-(thiophen-2-yl)nicotinonitrile | 89 |

| 4 | Allylamine | 2-(allylamino)-4-phenyl-6-(thiophen-2-yl)nicotinonitrile | 91 |

| Data sourced from a study on multicomponent synthesis of 2-aminopyridines. nih.gov |

The cyclopropyl (B3062369) group attached to the exocyclic nitrogen of N-cyclopropylpyridin-2-amine introduces significant chemical properties due to its inherent ring strain. This strain, a combination of angle and torsional strain, makes the C-C bonds of the cyclopropane ring susceptible to cleavage under certain conditions, a reactivity not observed in larger cycloalkanes. chemrxiv.org

For instance, N-cyclopropyl-amides can undergo ring-opening rearrangement reactions in the presence of a Lewis acid like AlCl₃. rsc.org Similarly, N-aryl cyclopropylamines can participate in formal [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds under photochemical conditions, proceeding through a single electron transfer (SET) pathway initiated by the cleavage of a C-C bond in the cyclopropyl ring. chemrxiv.org This unique reactivity demonstrates that the cyclopropyl group is not merely a passive substituent but an active participant that can direct the course of a reaction. The pyridine moiety, being an aromatic heterocycle, is well-tolerated in many of these transformations. chemrxiv.org

Furthermore, solvolytic reactions of systems containing both an aziridine and a cyclopropane ring fused together have shown that the two strained rings can achieve a conjugated transition state, leading to the opening of both rings, whereas in comparable systems without such conjugation, only the aziridine ring opens. researchgate.net This suggests that the cyclopropyl group in this compound could electronically interact with the pyridine-amine system to influence its reactivity in unexpected ways.

Pyridine Derivatives as Versatile Synthetic Intermediates

The 2-aminopyridine framework is a cornerstone in synthetic organic chemistry, valued for its ability to act as a precursor to a wide array of more complex molecular architectures.

2-Aminopyridines are excellent building blocks for the synthesis of fused N-heterocycles. umich.edu They can act as binucleophiles, with the endocyclic pyridine nitrogen and the exocyclic amino group participating in cyclization reactions. This dual reactivity is exploited in the synthesis of important heterocyclic systems like imidazo[1,2-a]pyridines and pyrimido[4,5-b]quinolines. nih.gov

For example, the reaction of a 2-aminopyridine with an α-haloketone is a classic method for constructing the imidazo[1,2-a]pyridine core. In the case of this compound, the cyclopropyl-substituted nitrogen would become a part of the newly formed five-membered ring, leading to a cyclopropyl-substituted imidazo[1,2-a]pyridinium salt. Similarly, three-component reactions involving 2-aminopyridines, aldehydes, and 1,3-dicarbonyl compounds can be employed to build fused quinoline systems. nih.gov The N-cyclopropyl substituent would be retained in the final product, allowing for the introduction of this valuable moiety into complex polycyclic structures.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The 2-aminopyridine moiety is considered one such scaffold. mdpi.com The introduction of a cyclopropyl group, as in this compound, further enhances its utility as a building block for creating novel molecular scaffolds.

The cyclopropyl ring is a bioisostere for various functional groups and can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity. nih.gov The combination of the hydrogen-bond-donating amino group, the hydrogen-bond-accepting pyridine nitrogen, and the lipophilic, rigid cyclopropyl group makes this compound an attractive starting point for generating libraries of diverse compounds for drug discovery. nih.govmdpi.com The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which shares structural similarities, is recognized as a privileged scaffold for designing drugs targeting the central nervous system. nih.gov This highlights the potential of incorporating the cyclopropylamine (B47189) feature into other heterocyclic systems like pyridine to generate novel and effective therapeutic agents. nih.gov

Cyclopropyl-Pyridine Systems in Materials Science

While the applications of cyclopropyl-pyridine systems in materials science are less explored than their pharmaceutical potential, the constituent parts suggest intriguing possibilities. Pyridine-containing polymers are valued for a range of applications, from contaminant capture to self-assembling block copolymers, owing to the electronic features and basicity of the nitrogen atom. nih.gov

The synthesis of polymers incorporating pyridine often faces challenges due to the coordination of the Lewis basic nitrogen to transition-metal catalysts, which can hinder controlled polymerization. nih.gov Strategies to overcome this include designing monomers with increased steric hindrance around the nitrogen atom. The introduction of a cyclopropyl group on the nitrogen of a polymerizable pyridine monomer could modulate this basicity and influence polymerization kinetics.

Furthermore, pyridine and its derivatives have been used in the chemical processing of advanced materials. For example, pyridine can act as a nucleophilic catalyst to break and reform S–S bonds in polymers made by inverse vulcanization, enabling the repair, adhesion, and recycling of these high-sulfur-content materials at room temperature. nih.gov While this application does not incorporate the pyridine into the final material, it demonstrates the utility of its chemical properties. The incorporation of a rigid and structurally unique cyclopropyl-pyridine moiety into a polymer backbone could significantly impact the material's properties, such as its glass transition temperature (Tg), thermal stability, and morphology. mdpi.com Research into perfluoropyridine-based polymers has shown that the pyridine core can be a robust component of thermally stable materials, suggesting that other substituted pyridines could also serve as valuable components in materials science. mdpi.com

Design of Functional Polymers

The incorporation of specific functional groups into polymers is a key strategy for designing materials with advanced capabilities. Amine-functionalized polymers, for instance, are a significant class of materials due to their utility in a wide range of applications, including as catalysts, cross-linking agents, and in biomedical contexts for drug delivery and gene therapy. The amine group in this compound presents a reactive site that can be leveraged in polymer synthesis.

While direct polymerization of this compound is not widely documented, its structure lends itself to being a valuable monomer in the synthesis of functional polymers. Amine monomers are crucial in the production of various polymers, including polyimides and other crosslinked networks. The reactivity of the secondary amine in this compound allows for its potential inclusion into polymer chains through various polymerization techniques. For example, it could serve as a monomer in condensation polymerizations or be grafted onto existing polymer backbones to introduce its unique cyclopropyl-pyridine moiety.

The synthesis of functional polymers often involves post-polymerization modification of hydroxyl-functional oligomers and polymers to introduce amine groups. This approach is sometimes preferred over the direct polymerization of amine-containing monomers, which can present challenges such as chain transfer reactions. In this context, derivatives of this compound could be designed for efficient incorporation into polymer structures.

Exploration of Electronic and Optical Properties

The electronic and optical properties of organic molecules are of great interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. The pyridine ring in this compound is an electron-deficient system, and the amine group is an electron-donating group. This donor-acceptor characteristic can lead to interesting photophysical properties.

Although specific studies on the electronic and optical properties of this compound are not extensively available, research on analogous compounds provides valuable insights. For instance, studies on N-aryl-substituted aminopyridine derivatives have shown that these molecules can exhibit fluorescence with properties that are tunable by altering the substituents on the aryl ring. For example, N-arylnaphtho- and anthra[2,3-d]oxazol-2-amines, which also contain a substituted amine on a heterocyclic core, exhibit fluorescence in the 340–430 nm region. The fluorescence quantum yields and emission wavelengths of these compounds are sensitive to the electronic nature of the substituents on the N-phenyl ring. Specifically, electron-donating groups can cause a red-shift in the emission spectrum.

Furthermore, computational studies using Density Functional Theory (DFT) have been employed to understand the electronic structure and predict the nonlinear optical (NLO) properties of similar pyrazine derivatives. These studies have shown that the arrangement of electron-donating and electron-withdrawing groups within the molecule can lead to significant NLO behavior. The investigation of this compound and its derivatives could therefore reveal novel materials with interesting electronic and optical characteristics.

Agrochemical Applications from a Chemical Synthesis Perspective

The pyridine scaffold is a common feature in a multitude of agrochemicals, including herbicides, fungicides, and insecticides. The specific substituents on the pyridine ring play a crucial role in determining the biological activity and mode of action of these compounds. This compound serves as a valuable intermediate in the synthesis of such active ingredients for crop protection.

Synthesis of Active Ingredients for Crop Protection

The development of new and effective pesticides is crucial for modern agriculture. Pyridine derivatives have been a cornerstone in the discovery of novel insecticides. For example, a series of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit significant insecticidal activities against various pests. The synthesis of these compounds often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the core structure.

In a similar vein, this compound can be utilized as a starting material or a key intermediate in the synthesis of more complex molecules with potential insecticidal properties. The amine group can be readily functionalized, for instance, through acylation to form amides, which are a common structural motif in many pesticides. The cyclopropyl group can also influence the biological activity and metabolic stability of the final compound.

The synthesis of N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which have shown insecticidal activity, provides a template for how this compound could be utilized. The synthesis of these compounds involves the condensation of an amine with a carboxylic acid. By analogy, this compound could be reacted with various substituted benzoic acids to generate a library of novel compounds for biological screening.

Below is a table summarizing the types of reactions and resulting compounds in the synthesis of agrochemicals from pyridine-based amines:

| Starting Amine Type | Reaction Type | Resulting Compound Class | Potential Agrochemical Application |